molecular formula C11H15BF2O3 B174412 (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid CAS No. 156684-91-2

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Cat. No. B174412
CAS RN: 156684-91-2
M. Wt: 244.04 g/mol
InChI Key: RCVQAXDDFSTKKQ-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BF2O3 . It is used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a pentyloxy group, and a boronic acid group .


Chemical Reactions Analysis

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” has a molecular weight of 244.04 . It has a predicted boiling point of 355.0±52.0 °C and a predicted density of 1.19±0.1 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

Boronic Acid-Catalyzed Reactions

Boronic acids, including those with difluoro substituents, serve as effective catalysts in various organic reactions. For instance, boronic acids have facilitated dehydrative amidation between carboxylic acids and amines, leading to the synthesis of α-dipeptides. This showcases boronic acids' role in peptide synthesis, an essential area of bioorganic chemistry (Wang, Lu, & Ishihara, 2018). Similarly, boronic acids have catalyzed the hydroboration of imines, demonstrating their utility in the reduction and functional group transformations essential for synthesizing complex organic molecules (Yin, Soltani, Melen, & Oestreich, 2017).

Protective Groups for Diols

Boronic esters derived from boronic acids act as protective groups for diols, facilitating the synthesis of sensitive organic molecules. This application is critical in synthesizing natural products and biologically active compounds, highlighting boronic acids' role in synthetic organic chemistry (Shimada, Urata, Fukuhara, Tsuneda, & Makino, 2018).

Sensing Applications

Phenylboronic acids, structurally related to "(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid," have been explored for their sensing capabilities, especially in detecting saccharides. This includes applications in glucose sensing, which is pivotal in diabetes management and research (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012). The ability of boronic acids to form reversible complexes with diols and saccharides is leveraged in developing responsive materials and biosensors.

Advanced Materials and Polymer Chemistry

The modification of polymers with boronic acid derivatives, including the development of polymeric Lewis acids and fluorescent sensors, underscores the importance of boronic acids in materials science. These modifications have led to materials with unique properties, such as fluorescence modulation and selective sensing capabilities, which have applications ranging from environmental monitoring to biotechnology (Sundararaman, Victor, Varughese, & Jäkle, 2005).

Safety and Hazards

“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is classified under Hazard Code Xi . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is predicted to have a boiling point of 3550±520 °C and a density of 119±01 g/cm3 . It is typically stored at 2-8°C . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM cross-coupling reaction, which the compound facilitates as an organoboron reagent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s role in the SM cross-coupling reaction may be influenced by the presence of other reactants and catalysts .

properties

IUPAC Name

(2,3-difluoro-4-pentoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQAXDDFSTKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614411
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

CAS RN

156684-91-2
Record name B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156684-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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